Chemical structure and properties of 1-(6-Bromo-3-pyridyl)cyclopropanol
Chemical structure and properties of 1-(6-Bromo-3-pyridyl)cyclopropanol
An In-Depth Technical Guide to 1-(6-Bromo-3-pyridyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-(6-bromo-3-pyridyl)cyclopropanol, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The convergence of a pyridine ring and a cyclopropane moiety within a single, functionalized scaffold presents unique opportunities for the synthesis of novel chemical entities with desirable pharmacological profiles. This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Kulinkovich reaction, explores its chemical reactivity, and discusses its applications as a strategic intermediate in pharmaceutical research. All information is grounded in authoritative references to ensure scientific integrity and practical utility for professionals in the field.
Introduction: The Strategic Value of the Pyridyl-Cyclopropane Scaffold
In modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The pyridine ring is the second most abundant nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding, serve as a bioisostere for a phenyl ring with improved solubility, and act as a key pharmacophore in a multitude of therapeutic areas, including oncology and neuroscience.[1]
Concurrently, the cyclopropyl group has emerged as a "versatile player" in drug design.[1] Its unique structural and electronic properties—including a strained three-membered ring with enhanced π-character in its C-C bonds—offer several advantages. Incorporating a cyclopropyl fragment can enhance metabolic stability by blocking sites of oxidation, increase potency through favorable conformational rigidity, and improve pharmacokinetic properties such as membrane permeability.[1]
The molecule 1-(6-bromo-3-pyridyl)cyclopropanol strategically combines these two privileged motifs. The cyclopropanol group provides a rigid scaffold and a hydroxyl handle for further functionalization, while the 6-bromopyridine moiety offers a synthetically versatile point for diversification, most notably through palladium-catalyzed cross-coupling reactions. This combination makes it a highly valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.
Physicochemical and Structural Properties
The structural and key physicochemical properties of 1-(6-bromo-3-pyridyl)cyclopropanol are summarized below. It should be noted that as a specialized research chemical, extensive experimental data such as melting and boiling points are not widely published. The CAS Number for the target molecule has not been definitively identified in public databases, though several derivatives are registered, including the corresponding carboxylic acid (CAS 1060811-41-7)[2], carboxamide (CAS 1447606-04-3)[3], and carbonitrile (CAS 827628-16-0)[4].
| Property | Value / Description | Reference |
| Chemical Structure | ![]() | N/A |
| IUPAC Name | 1-(6-bromopyridin-3-yl)cyclopropan-1-ol | N/A |
| Molecular Formula | C₈H₈BrNO | N/A |
| Molecular Weight | 214.06 g/mol | N/A |
| Predicted ¹H NMR | See Section 3.3 for detailed prediction. | N/A |
| Predicted ¹³C NMR | See Section 3.3 for detailed prediction. | [5] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | N/A |
Synthesis and Mechanistic Insights: The Kulinkovich Reaction
The preparation of 1-substituted cyclopropanols is efficiently achieved through the Kulinkovich reaction.[6][7] This organotitanium-mediated transformation is a powerful method for converting carboxylic esters into cyclopropanols, offering a direct and reliable route to the target molecule from a readily available starting material.
Causality of the Synthetic Strategy
The choice of the Kulinkovich reaction is deliberate and based on several key advantages:
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Expertise & Field-Proven Reliability: The Kulinkovich reaction is a well-established, named reaction in organic synthesis, known for its reliability in constructing cyclopropanol rings.[8]
-
Substrate Compatibility: The reaction tolerates a wide range of functional groups, including the pyridine nitrogen and the aryl bromide, which are crucial for the target molecule's integrity.[6]
-
Mechanism and Control: The reaction proceeds through a well-defined titanacyclopropane intermediate. This mechanism involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, which then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl.[8][9] This predictable mechanism allows for controlled and efficient synthesis.
Synthesis Workflow Diagram
The overall synthetic workflow is depicted below, starting from commercially available methyl 6-bromonicotinate.
Caption: Synthesis of 1-(6-Bromo-3-pyridyl)cyclopropanol via the Kulinkovich Reaction.
Detailed Experimental Protocol
Reaction: Synthesis of 1-(6-bromo-3-pyridyl)cyclopropanol from Methyl 6-bromonicotinate
Materials:
-
Methyl 6-bromonicotinate (1.0 equiv)
-
Titanium(IV) isopropoxide [Ti(O-iPr)₄] (1.2 equiv)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether (2.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 6-bromonicotinate (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).
-
Catalyst Addition: Place the flask in an ice-water bath (0 °C). Add titanium(IV) isopropoxide (1.2 equiv) to the stirred solution.
-
Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution (2.4 equiv) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Rationale: This slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Rationale: Quenching hydrolyzes the titanium and magnesium alkoxide salts to liberate the cyclopropanol product.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the titanium and magnesium salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-bromo-3-pyridyl)cyclopropanol.
Characterization (Predicted Data):
-
¹H NMR (400 MHz, CDCl₃): δ ~8.45 (d, J=2.4 Hz, 1H, H-2), ~7.80 (dd, J=8.4, 2.4 Hz, 1H, H-4), ~7.50 (d, J=8.4 Hz, 1H, H-5), ~2.50 (s, 1H, -OH), ~1.15 (m, 2H, cyclopropyl-CH₂), ~0.95 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ ~158.0 (C-Ar), ~148.0 (C-Ar), ~141.0 (C-Ar), ~139.0 (C-Ar), ~128.0 (C-Ar), ~58.0 (C-OH), ~15.0 (CH₂-cyclopropyl).[5]
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₉BrNO⁺ [M+H]⁺: 213.9862, 215.9842.
Chemical Reactivity and Derivatization Potential
1-(6-bromo-3-pyridyl)cyclopropanol is a trifunctional molecule, offering three distinct sites for chemical modification. This versatility is what makes it a valuable building block for creating diverse chemical libraries.
Caption: Key Reactivity Sites on 1-(6-Bromo-3-pyridyl)cyclopropanol.
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Site A (Pyridine Nitrogen): The basic nitrogen atom can be protonated to form salts, potentially improving solubility and crystallinity. It can also be N-oxidized or alkylated to further modulate the electronic properties of the ring.
-
Site B (Bromo Group): This is arguably the most versatile handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the 6-position, enabling rapid SAR exploration. Furthermore, it can participate in Buchwald-Hartwig amination to introduce nitrogen-based substituents.
-
Site C (Cyclopropanol): The tertiary alcohol can be derivatized (e.g., etherification, esterification). More significantly, the strained cyclopropane ring is susceptible to ring-opening reactions under various conditions (acidic, basic, or redox), providing access to β-functionalized ketone derivatives and other linear structures.[10][11] This property can be exploited to transition from a rigid to a more flexible scaffold.
Applications in Drug Discovery
This molecule serves as a key intermediate for compounds targeting a wide range of biological pathways. The combination of a hydrogen bond accepting pyridine core with a metabolically robust and conformationally rigid cyclopropane is a common feature in many clinical candidates.
-
Kinase Inhibitors: The pyridine scaffold is a cornerstone of many ATP-competitive kinase inhibitors. The C-6 position, functionalized via the bromo group, can be used to project a substituent into the solvent-exposed region of the ATP binding pocket, while the cyclopropyl group can provide favorable interactions in the hydrophobic back pocket.
-
CNS Agents: The rigidity and metabolic stability imparted by the cyclopropyl group are highly desirable for Central Nervous System (CNS) drug candidates, where metabolic stability is paramount. The pyridine nitrogen can aid in achieving the necessary polarity for brain penetration.
-
-
Scaffold for Library Synthesis: Due to its trifunctional nature, this molecule is an ideal starting point for the parallel synthesis of compound libraries, enabling the rapid generation of diverse chemical matter for high-throughput screening.
-
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(6-bromo-3-pyridyl)cyclopropanol. However, based on its constituent parts (bromopyridine and a reactive alcohol), the following precautions are mandated.
-
Hazard Class: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation.
-
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1-(6-Bromo-3-pyridyl)cyclopropanol is a high-value chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and well-understood methodologies like the Kulinkovich reaction. The molecule's distinct reactive sites provide a versatile platform for the creation of sophisticated and diverse molecular structures. For drug discovery teams, it represents a strategic starting point for programs targeting a wide array of diseases, offering a pre-validated scaffold that combines the beneficial properties of both pyridine and cyclopropane rings.
References
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Zhang, D., & Song, J. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. Available at: [Link]
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The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]
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ResearchGate. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O Arylation. Available at: [Link]
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Overman, L. E., & Tantillo, D. J. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. Journal of the American Chemical Society. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved February 15, 2026, from [Link]
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